

Elimusertib-d3 vs. Other ATR Inhibitors in Combination Therapy: A Comparative Guide

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Compound of Interest		
Compound Name:	Elimusertib-d3	
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The inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a promising strategy in cancer therapy, primarily through the principle of synthetic lethality. By targeting the DNA Damage Response (DDR) pathway, ATR inhibitors can selectively induce cell death in cancer cells with pre-existing DDR defects, a common hallmark of many malignancies. This guide provides a detailed, objective comparison of **Elimusertib-d3** and other leading ATR inhibitors—Berzosertib, Ceralasertib, and Tuvusertib (M1774)—with a focus on their performance in combination therapies, supported by experimental data.

Executive Summary

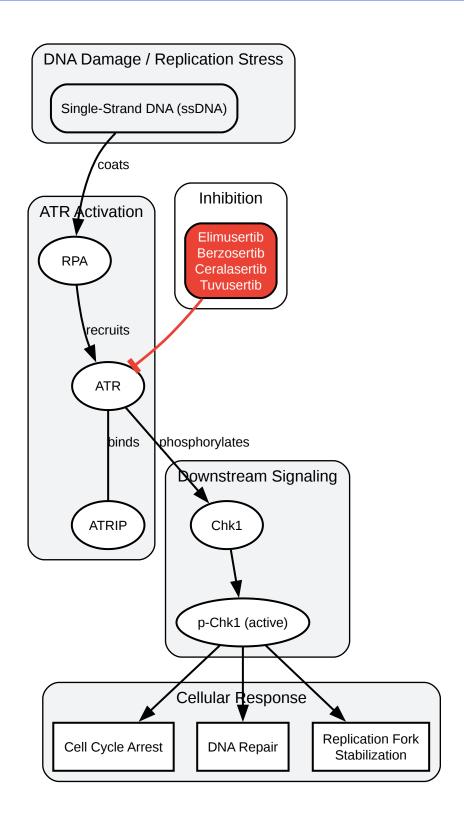
ATR inhibitors are predominantly being developed as combination agents to enhance the efficacy of DNA-damaging chemotherapies and PARP inhibitors. Preclinical data suggests that Elimusertib is a highly potent ATR inhibitor, in some cases demonstrating greater in vitro activity than Ceralasertib and Berzosertib. Clinical trial results for all four inhibitors in combination with various agents have shown promising anti-tumor activity, although direct head-to-head clinical comparisons are limited. The primary challenge across these agents in combination regimens is the management of hematologic toxicities. **Elimusertib-d3**, as the deuterated form of Elimusertib, serves as a critical tool for pharmacokinetic studies due to its use as an internal standard in mass spectrometry.



Mechanism of Action: Targeting the ATR Signaling Pathway

ATR is a crucial apical kinase in the DDR pathway, activated in response to single-strand DNA breaks and replication stress. Once activated, ATR initiates a signaling cascade, most notably through the phosphorylation of Chk1, which leads to cell cycle arrest, DNA repair, and stabilization of replication forks. ATR inhibitors block this kinase activity, preventing the downstream signaling necessary for cell survival in the face of DNA damage. This disruption leads to an accumulation of DNA damage and ultimately "mitotic catastrophe" and cell death, particularly in cancer cells that are highly reliant on the ATR pathway due to increased replication stress or defects in other DDR pathways.





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Caption: Simplified ATR signaling pathway and the inhibitory action of ATR inhibitors.



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Preclinical Efficacy: A Comparative Overview

Direct preclinical comparisons provide valuable insights into the relative potency and efficacy of these ATR inhibitors.

In Vitro Potency:

In vitro studies are crucial for determining the direct inhibitory activity of compounds against their target and their effect on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.



Inhibitor	Target	IC50 (nM)	Cancer Cell C50 (nM) Lines	
Elimusertib	ATR Kinase	7	Cell-free assay	[1]
Cell Proliferation	2.687 - 395.7	38 pediatric solid tumor cell lines	[2]	
Cell Proliferation	11.08 (72h), 6.26 (96h)	MDA-MB-231 (Triple-Negative Breast Cancer)	[3]	
Berzosertib	ATR Kinase	19	Cell-free assay	[4]
Cell Proliferation	285	Cal-27 (Head and Neck Squamous Cell Carcinoma)	[5]	
Cell Proliferation	252	FaDu (Head and Neck Squamous Cell Carcinoma)	[5]	
Ceralasertib	ATR Kinase	1	Cell-free assay	[6]
Cell Proliferation	< 1000	Human breast cancer cell lines	[6]	
Tuvusertib (M1774)	Cell Proliferation	Lower than Berzosertib and Ceralasertib, but higher than Elimusertib	H146, H82, DMS114 (Small Cell Lung Cancer)	[7][8]

In Vivo Xenograft Models:

Animal models provide a more complex biological system to evaluate the anti-tumor activity of ATR inhibitors in combination therapies.



ATR Inhibitor	Combination Cancer Model Key Findings Agent		Reference	
Elimusertib	Copanlisib (PI3K inhibitor)	RI-1 (ABC DLBCL) Xenograft	Combination completely blocked tumor growth, significantly more effective than single agents.	[9]
Elimusertib	Niraparib (PARP inhibitor)	PARP-resistant PDX models	Enhanced anti- tumor activity compared to single agents.	[10]
Berzosertib	Gemcitabine	Platinum- resistant high- grade serous ovarian cancer PDX	Synergistic anti- tumor effect.	[2]
Ceralasertib	Carboplatin	TP53-mutant triple-negative breast cancer PDX	Optimal tumor control with concurrent dosing.	[5]
Tuvusertib (M1774)	Niraparib (PARP inhibitor)	BRCA-mutant high-grade serous ovarian cancer xenografts	Synergistic anti- tumor activity.	[11]

Clinical Trial Data in Combination Therapies

The clinical development of ATR inhibitors is heavily focused on combination strategies. The following tables summarize key clinical trial findings for each inhibitor.

Elimusertib in Combination Therapy



Combinat ion Agent	Cancer Type	Phase	No. of Patients	Dosing	Efficacy	Referenc e
Cisplatin	Advanced Solid Tumors	I	15	Elimusertib : 20 mg once on Day 2; Cisplatin: 30 mg/m² on Days 1 & 8 (MTD)	1 PR (10%), 5 SD (50%)	[3][12][13] [14]
Topotecan	Refractory Advanced Solid Tumors	la	8	Elimusertib : 20 mg daily on Days 2 & 5; Topotecan: 1 mg/m² on Days 1-5 (RP2D)	DCR: 43%, 1 unconfirme d PR; Median PFS: 3.45 months	[15][16]
FOLFIRI	Advanced/ Metastatic GI Malignanci es	I	10	Elimusertib : 20 mg BID on Days 1, 2, 15, 16; Irinotecan: 150 mg/m²; 5-FU: 2000 mg/m²	4 SD; Median PFS: 7 months. Trial stopped due to toxicity.	[17]
Niraparib	Advanced Solid Tumors and Ovarian Cancer	lb	N/A	Elimusertib in 28-day cycles	To test response and find optimal dose.	[18]



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Advanced Elimusertib response Pembrolizu
Solid N/A N/A in 21-day and find [19]
mab Tumors cycles optimal
dose.

Berzosertib in Combination Therapy



Combinat ion Agent	Cancer Type	Phase	No. of Patients	Dosing	Efficacy	Referenc e
Gemcitabin e	Platinum- resistant High- Grade Serous Ovarian Cancer	II	70	N/A	Median PFS: 22.9 weeks (combo) vs. 14.7 weeks (gemcitabi ne alone).	[20][21]
Carboplatin	Advanced Solid Tumors	I	23	Berzosertib : 90 mg/m² on Days 2 & 9; Carboplatin : AUC 5 on Day 1 (RP2D)	1 PR (5%), 15 SD (71%)	[22][23]
Irinotecan	Progressiv e TP53 mutant Gastric/GE J Cancer	II	17	Berzosertib : 270 mg/m² on Days 1 & 15; Irinotecan: 180 mg/m² on Days 1 & 15	ORR: 6.2%; DCR: 56.2%; Median PFS: 4.01 months	[24]
Sacituzum ab Govitecan	SCLC, EP- SCNC, HRD+ Cancers	I/II	12 (Phase I)	Sacituzum ab govitecan: 10 mg/m² on Days 1 & 8; Berzosertib : 210	Well- tolerated, tumor regression s observed.	[11][25]



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mg/m² on
Days 2 & 9

Ceralasertib in Combination Therapy



Combinat ion Agent	Cancer Type	Phase	No. of Patients	Dosing	Efficacy	Referenc e
Olaparib	Platinum- sensitive, Recurrent High- Grade Serous Ovarian Cancer	II (CAPRI)	37	Ceralaserti b: 160 mg daily on Days 1-7; Olaparib: 300 mg BID	ORR: 49%; Median PFS: 8.4 months	[26][27]
Durvaluma b	Advanced NSCLC (RAS- mutant)	II	19	Ceralaserti b: 240 mg BID on Days 15- 28; Durvaluma b: 1500 mg on Day 1	Durable Clinical Benefit Rate: ~40%; ORR: 13.1%; Median PFS: 5.9 months	[6]
Carboplatin	Advanced Solid Tumors	I	36	Ceralaserti b: 40 mg daily on Days 1-2; Carboplatin : AUC 5 every 3 weeks (RP2D)	15 SD (68.2%)	[5]
Durvaluma b	Advanced Gastric Cancer	II	31	Ceralaserti b: 240 mg BID on Days 15- 28; Durvaluma	ORR, DCR, and median PFS showed	[28]



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				b: 1500 mg on Day 1	promising activity.	
Olaparib	Metastatic Castration- Resistant Prostate Cancer	II (TRAP)	47	Ceralaserti b: 160 mg daily on Days 1-7; Olaparib: 300 mg BID	Limited activity in HRP mCRPC.	[29]

Tuvusertib (M1774) in Combination Therapy



Combinat ion Agent	Cancer Type	Phase	No. of Patients	Dosing	Efficacy	Referenc e
Niraparib	Metastatic or Locally Advanced Unresectab le Solid Tumors	I	N/A	Tuvusertib administer ed orally	To establish safety, tolerability, and early signs of efficacy.	[30]
Cemiplima b	Non- Squamous NSCLC	II	N/A	Tuvusertib on Days 1- 14 of a 21- day cycle	To establish efficacy, safety, and tolerability.	[31]
Avelumab	Merkel Cell Cancer	II	N/A	Tuvusertib on Days 1- 14 of a 21- day cycle	To compare the combinatio n to tuvusertib alone.	[32]
Lartesertib	Specific Solid Tumor Types	I	N/A	Tuvusertib and Lartesertib administer ed orally	To establish safety, tolerability, PK/PD profile, and RDE.	[33]
Peposertib (M3814)	Advanced Solid Tumors	lb	N/A	Tuvusertib and Peposertib administer ed orally	To test safety, side effects, and best dose.	[34]



Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols.

In Vitro Cell Viability (MTT) Assay

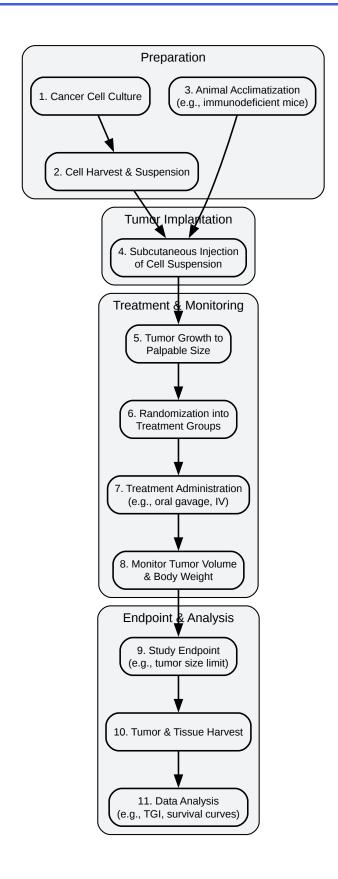
This assay is used to determine the cytotoxic effects of ATR inhibitors on cancer cell lines.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000-7,000 cells per well and incubated overnight to allow for attachment.
- Drug Treatment: Cells are treated with a range of concentrations of the ATR inhibitor (e.g., 0-1 μmol/L) for a specified duration (e.g., 72 or 96 hours). A vehicle-only control (e.g., DMSO) is included.[24]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the MTT into a purple formazan product.[24]
- Solubilization and Absorbance Reading: The formazan crystals are dissolved with a solubilizing agent, and the absorbance is read at a specific wavelength using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of an ATR inhibitor in a mouse xenograft model.





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Caption: Generalized workflow for an in vivo xenograft study evaluating an ATR inhibitor.



Key Steps:

- Cell Line Selection and Culture: Choose an appropriate human cancer cell line and culture it under standard conditions.
- Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of the human tumor cells.
- Tumor Implantation: Inject a suspension of cancer cells subcutaneously into the flank of the mice.
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
- Treatment Administration: Administer the ATR inhibitor and the combination agent according to the specified dosing schedule and route (e.g., oral gavage, intravenous injection). The control group receives the vehicle.
- Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
- Data Analysis: Analyze the data to determine the anti-tumor efficacy, often expressed as tumor growth inhibition (TGI) or by comparing survival curves.

Clinical Trial Protocol (General Structure)

Clinical trials investigating ATR inhibitors in combination therapies follow a structured protocol to ensure patient safety and data integrity.

• Study Design: Typically a Phase I (dose-escalation) to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), followed by a Phase II (dose-expansion) to evaluate efficacy in specific patient populations.



- Patient Population: Inclusion and exclusion criteria are strictly defined, specifying the cancer type, prior treatments, performance status, and organ function.
- Treatment Plan: Details the dosing, schedule, and route of administration for the ATR inhibitor and the combination agent. Treatment cycles are typically 21 or 28 days.
- Assessments: Specifies the schedule for safety assessments (e.g., physical exams, laboratory tests, adverse event monitoring) and efficacy assessments (e.g., tumor imaging using RECIST criteria).
- Endpoints: The primary endpoint for Phase I is usually safety and tolerability (determining the MTD/RP2D). For Phase II, it is typically an efficacy measure such as Overall Response Rate (ORR), Progression-Free Survival (PFS), or Disease Control Rate (DCR).

Conclusion

Elimusertib stands out in preclinical studies for its high potency. However, the clinical landscape for ATR inhibitors is competitive, with Berzosertib, Ceralasertib, and Tuvusertib all demonstrating promising activity in combination with various anti-cancer agents. The choice of an ATR inhibitor for future clinical development or research will likely depend on the specific cancer type, the genetic context of the tumor, and the intended combination partner. The significant hematologic toxicities observed with these agents in combination regimens underscore the importance of careful patient selection and dose optimization. The use of Elimusertib-d3 will remain critical for precise pharmacokinetic analyses in these ongoing and future studies, aiding in the development of safer and more effective therapeutic strategies. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these promising ATR inhibitors.

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